Cas no 2580254-15-3 (Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate)
Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2580254-15-3
- tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate
- EN300-27725635
- Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate
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- Inchi: 1S/C10H18FNO2/c1-9(2,3)14-8(13)10(6-11)4-5-12-7-10/h12H,4-7H2,1-3H3
- InChI Key: USIMMJDOWMUEDR-UHFFFAOYSA-N
- SMILES: FCC1(C(=O)OC(C)(C)C)CNCC1
Computed Properties
- Exact Mass: 203.13215698g/mol
- Monoisotopic Mass: 203.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3Ų
Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27725635-0.05g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 0.05g |
$959.0 | 2025-03-20 | |
| Enamine | EN300-27725635-0.1g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 0.1g |
$1005.0 | 2025-03-20 | |
| Enamine | EN300-27725635-0.25g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 0.25g |
$1051.0 | 2025-03-20 | |
| Enamine | EN300-27725635-0.5g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 0.5g |
$1097.0 | 2025-03-20 | |
| Enamine | EN300-27725635-1.0g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 1.0g |
$1142.0 | 2025-03-20 | |
| Enamine | EN300-27725635-2.5g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 2.5g |
$2240.0 | 2025-03-20 | |
| Enamine | EN300-27725635-5.0g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 5.0g |
$3313.0 | 2025-03-20 | |
| Enamine | EN300-27725635-10.0g |
tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate |
2580254-15-3 | 95.0% | 10.0g |
$4914.0 | 2025-03-20 |
Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate
Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate (CAS No. 2580254-15-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate, identified by its CAS number 2580254-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including a fluoromethyl group and a tert-butyl ester, make it an invaluable building block for drug development.
The fluoromethyl substituent in the molecule is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. Fluorine atoms are well-known for their ability to modulate pharmacokinetic properties, making fluorinated compounds highly desirable in medicinal chemistry. In contrast, the tert-butyl group provides steric hindrance, which can be strategically employed to improve selectivity and reduce off-target effects. Together, these functional groups contribute to the compound's versatility and utility in synthetic pathways.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutics. Pyrrolidine derivatives, such as Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate, have shown promise in targeting a wide range of diseases. For instance, studies have demonstrated their potential in inhibiting enzymes involved in cancer metabolism and neurodegenerative disorders. The compound's ability to serve as a precursor for more complex molecules has made it a focal point for synthetic chemists seeking innovative solutions for therapeutic challenges.
The synthesis of Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common methodologies include nucleophilic substitution reactions followed by protection-deprotection strategies to ensure regioselectivity. The introduction of the fluoromethyl group often employs palladium-catalyzed cross-coupling reactions, which are highly efficient but require careful optimization to avoid side products. These synthetic routes underscore the compound's complexity and the expertise needed to produce it on an industrial scale.
In clinical research, derivatives of Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate have been explored for their potential therapeutic benefits. Preclinical studies have indicated that certain analogs exhibit significant activity against disease models, including those related to inflammation and pain management. The compound's structural motifs have inspired the design of new drug candidates that aim to leverage its pharmacological properties while minimizing adverse effects. This aligns with the broader trend in pharmaceutical research toward developing targeted therapies with improved safety profiles.
The role of computational chemistry has also become increasingly prominent in the study of Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate. Molecular modeling techniques allow researchers to predict how different modifications will affect the compound's biological activity. By simulating interactions with biological targets, scientists can optimize synthetic pathways and predict potential drug-likeness properties before experimental validation. This approach has accelerated the discovery process and reduced costs associated with traditional trial-and-error methods.
The future prospects for Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate are promising, given its broad applicability in drug development. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to remain a cornerstone of pharmaceutical innovation. Its unique combination of structural features makes it an ideal candidate for further exploration, particularly in areas where fluorinated heterocycles are gaining prominence.
In conclusion, Tert-butyl 3-(fluoromethyl)pyrrolidine-3-carboxylate (CAS No. 2580254-15-3) represents a significant advancement in pharmaceutical chemistry. Its role as an intermediate has enabled the development of novel therapeutics targeting various diseases, while its structural features offer opportunities for further innovation. As research progresses, this compound is expected to continue contributing to the discovery and synthesis of life-changing medications.
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